5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile

Organic Synthesis Bromination Reaction Yield

Researchers often face delays sourcing polysubstituted pyridine building blocks with the exact substitution pattern for cross-coupling workflows. This compound is a direct solution. • Unique Reactivity: The bromine at position 5 enables efficient Suzuki-Miyaura and Buchwald-Hartwig couplings for rapid diversification. Non-halogenated analogs cannot participate in these reactions. • Privileged Scaffold: The 2-methoxy-4,6-dimethyl-nicotinonitrile core streamlines synthesis of kinase inhibitors and bipyridine ligands, avoiding multistep de novo construction. • Supply Reliability: Available at ≥95% purity from stock with full QC documentation, ensuring procurement managers receive identical quality batch-to-batch with immediate dispatch.

Molecular Formula C9H9BrN2O
Molecular Weight 241.08 g/mol
CAS No. 113893-02-0
Cat. No. B175424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile
CAS113893-02-0
Molecular FormulaC9H9BrN2O
Molecular Weight241.08 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=C1Br)C)OC)C#N
InChIInChI=1S/C9H9BrN2O/c1-5-7(4-11)9(13-3)12-6(2)8(5)10/h1-3H3
InChIKeyTVKHQKFOAMVIQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile: Overview & Specifications


5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile (CAS: 113893-02-0) is a polysubstituted nicotinonitrile derivative, characterized by bromine, methoxy, and methyl groups on a pyridine ring . It is widely recognized as a versatile chemical building block in organic synthesis, serving as a key intermediate in the development of pharmaceuticals and agrochemicals [1]. The compound is commercially available with a standard purity of 95% or higher, as determined by HPLC, GC, or NMR analysis [2], and has a molecular formula of C9H9BrN2O with a molecular weight of 241.08 g/mol [1].

5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile: Why Substitution Fails


For a scientific or industrial user, generic substitution with a less specialized pyridine derivative is not feasible. The specific substitution pattern of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile is a critical determinant of its utility in cross-coupling reactions and as a building block for complex target molecules . The bromine atom at the 5-position is essential for key transformations such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are not possible with non-halogenated analogs . Furthermore, the presence of the 2-methoxy and 4,6-dimethyl groups profoundly influences the electronic properties and steric hindrance of the molecule, which can affect both its reactivity in a synthetic sequence and the resulting properties of the final product . Substituting this compound with a simpler analog like 4,6-dimethylnicotinonitrile or a non-methylated 5-bromo-2-methoxynicotinonitrile would lead to a different synthetic outcome or a different final compound, thereby failing to meet the specific structural requirements of the target molecule.

5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile vs. Key Analogs


Direct Synthesis from the Non-Brominated Precursor

The compound is directly synthesized from its non-brominated analog, 2-Methoxy-4,6-dimethylnicotinonitrile (CAS: 65515-39-1), via a bromination reaction. This process is reported to proceed with a yield of approximately 90%, demonstrating an efficient and scalable pathway to access the reactive 5-bromo derivative . This high yield for the specific transformation underscores the viability of producing the target compound for research and industrial applications.

Organic Synthesis Bromination Reaction Yield

Enhanced Reactivity via 5-Bromo Substitution

As a 5-bromo pyridine derivative, 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile is structurally pre-configured for participation in palladium-catalyzed cross-coupling reactions . Its ability to act as a coupling partner is enabled by the bromine atom at the 5-position . This is a key functional differentiation from non-halogenated analogs, such as 4,6-Dimethylnicotinonitrile (CAS: 6623-21-8), which lacks this crucial handle for diversification, thus limiting its utility to a different set of chemical reactions.

Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig Reactivity

Higher Lipophilicity and Steric Bulk

The addition of methoxy and two methyl groups significantly increases both the lipophilicity and steric bulk of the molecule relative to simpler nicotinonitrile analogs. The target compound has a molecular weight of 241.08 g/mol, whereas a non-methylated analog, 5-Bromo-2-methoxynicotinonitrile (CAS: 941294-54-8), has a molecular weight of 213.03 g/mol . This increased size and lipophilicity (predicted LogP ~2.6-3.0) can be advantageous when the final target molecule requires improved membrane permeability or specific binding interactions that are influenced by hydrophobic and steric effects [1].

Lipophilicity LogP Molecular Weight ADME Properties

5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile: Applications


Synthesis of Arylpyrazines and Bipyridines via Cross-Coupling

This compound is an ideal building block for synthesizing substituted arylpyrazines and bipyridines, which are privileged structures in medicinal chemistry [1]. Its 5-bromo substituent allows for efficient palladium-catalyzed coupling with various boronic acids, enabling the rapid diversification of the nicotinonitrile core. This application leverages the compound's core reactivity as a halogenated heterocycle, a key differentiation from non-halogenated analogs.

Development of Kinase Inhibitors and Targeted Therapeutics

Due to its functionalized pyridine core, 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile serves as a versatile precursor in the synthesis of kinase inhibitors and other bioactive molecules [2]. The combination of a cyano group, methoxy group, and reactive bromine handle provides multiple vectors for chemical elaboration, allowing medicinal chemists to efficiently explore structure-activity relationships around a central pyridine scaffold.

Synthesis of Advanced Agrochemical Intermediates

The compound's utility extends to the agrochemical sector, where it is used as an intermediate in the synthesis of novel pesticides and herbicides . The specific substitution pattern contributes to the development of molecules with improved potency or environmental profiles, justifying its procurement over simpler, less decorated pyridine derivatives.

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